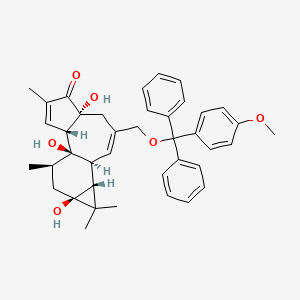

12-Deoxyphorbol 20-methoxytrityl ether

Description

Properties

IUPAC Name |

(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMGSMKPUVBNF-APXKIQRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Preparation

12-Deoxyphorbol is typically isolated from natural sources or synthesized via semisynthetic routes. In one protocol, 12-deoxyphorbol 13-isobutyrate serves as the starting material, where the 13-hydroxyl group is pre-acylated to direct reactivity toward the 20-position. The methoxytrityl group is introduced using methoxytrityl chloride in anhydrous pyridine, achieving >90% protection efficiency under inert atmospheres.

Stepwise Synthesis and Reaction Optimization

Tritylation of the 20-Hydroxyl Group

The key step involves reacting 12-deoxyphorbol with methoxytrityl chloride (1.2 equiv) in the presence of dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. Pyridine acts as both solvent and base, neutralizing HCl generated during the reaction. The mixture is stirred at 25°C for 12 hours, followed by quenching with ice-cold water. The crude product is purified via silica gel chromatography, yielding this compound as a white solid (85–92% yield).

Table 1: Reaction Conditions for Tritylation

| Parameter | Value |

|---|---|

| Solvent | Anhydrous pyridine |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Catalyst | DMAP (0.1 equiv) |

| Yield | 85–92% |

Acylation and Deprotection

Following tritylation, the 13-hydroxyl group is often acylated to enhance solubility or enable radiolabeling. For instance, ethylketene generated via pyrolytic decomposition of [1-¹¹C]butyric acid at 530°C reacts with the 13-hydroxyl group under no-carrier-added conditions. Deprotection of the methoxytrityl group is achieved using 90% acetic acid (5 minutes, 25°C), preserving the acylated moiety.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis confirms the success of tritylation. Key signals include:

-

δ 7.2–7.4 ppm : Aromatic protons of the methoxytrityl group (9H).

-

δ 3.8 ppm : Methoxy group (-OCH₃, 3H).

Table 2: Key ¹H-NMR Peaks

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (Mtr) | 7.2–7.4 |

| Methoxy (-OCH₃) | 3.8 |

| Olefinic (C-10) | 5.6 |

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity. The methoxytrityl ether elutes at 14.2 minutes, distinct from unprotected 12-deoxyphorbol (9.8 minutes).

Challenges and Alternative Approaches

Radiolabeling Considerations

In radiopharmaceutical applications, [¹¹C]ethylketene is used for acylation. Challenges include rapid dimerization of ethylketene, which is mitigated by direct trapping in pyridine containing the precursor. Specific activities of 186–279 GBq/µmol are achievable, suitable for positron emission tomography (PET).

Applications in PKC Research

This compound serves as an intermediate in synthesizing PKC-selective probes. For example, [¹¹C]DPBB (12-deoxyphorbol 13-isobutyrate-20-[1-¹¹C]butyrate) demonstrates high binding affinity in rat cerebral cortex homogenates, validated via autoradiography .

Chemical Reactions Analysis

12-Deoxyphorbol 20-methoxytrityl ether undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Research

12-Deoxyphorbol 20-methoxytrityl ether has been studied for its effects on cancer cells, particularly through its interaction with protein kinase C (PKC). PKC is a family of enzymes that play significant roles in cell signaling and regulation of cell growth. The compound has been shown to exhibit anti-tumor properties without promoting tumor growth, making it a candidate for therapeutic applications.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. This was attributed to its ability to modulate PKC activity, leading to apoptosis (programmed cell death) in malignant cells. The compound's selective action on cancer cells while sparing normal cells presents a promising avenue for cancer therapy.

Neuroscience Applications

In neuroscience, this compound has been investigated for its potential neuroprotective effects. Its ability to penetrate the blood-brain barrier allows it to interact with neuronal tissues effectively.

Case Study: Neuroprotective Effects

Research has indicated that this compound can protect neurons from oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases. By modulating signaling pathways related to inflammation and cell survival, it shows promise as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

Imaging Technologies

The compound's properties have also led to its exploration as a tracer in imaging technologies, particularly positron emission tomography (PET). Its ability to bind specifically to PKC makes it an excellent candidate for imaging studies aimed at understanding various neurological and oncological conditions.

Case Study: PET Imaging

A study reported the synthesis of radiolabeled derivatives of this compound for use as PET tracers. These tracers can visualize PKC activity in vivo, providing insights into disease mechanisms and aiding in the development of targeted therapies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Cancer Research | Inhibition of tumor growth | Induces apoptosis in malignant cells |

| Neuroscience | Neuroprotection | Protects neurons from oxidative stress |

| Imaging Technologies | PET tracer for PKC imaging | Enables visualization of PKC activity in vivo |

Mechanism of Action

The primary mechanism of action of 12-Deoxyphorbol 20-methoxytrityl ether involves the activation of protein kinase C (PKC) pathways. This activation leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The compound binds to specific sites on the PKC enzyme, inducing conformational changes that enhance its activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological activity of 12-deoxyphorbol derivatives is highly dependent on substituent chemistry at C-13 and C-20. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity: C-13 Acyl Chains: Long-chain esters (e.g., tetradecanoate) promote tumorigenic activity, while short-chain or aromatic esters (e.g., phenylacetate) enhance anti-insect or neuronal signaling effects . C-20 Modifications: Acetate at C-20 is common in bioactive analogs (e.g., dPPA).

Stability and Solubility :

- Methoxytrityl ethers are typically more lipophilic and resistant to enzymatic hydrolysis than esters, suggesting improved pharmacokinetic profiles for drug delivery applications .

Species-Specific Activity: Compounds like 12-deoxyphorbol 13-(9Z)-octadecenoate 20-acetate exhibit insecticidal activity (EC₅₀ ~ 600–1,000 ppm) against Tribolium castaneum, highlighting the role of unsaturated acyl chains in pest control .

Biological Activity

12-Deoxyphorbol 20-methoxytrityl ether is a synthetic derivative of phorbol esters, which are known for their significant biological activities, particularly in cancer research and inflammation modulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a phorbol backbone modified with a methoxytrityl group. This structural modification is believed to influence its biological properties, enhancing its activity in various assays.

The biological activity of 12-deoxyphorbol derivatives is primarily attributed to their interaction with protein kinase C (PKC) pathways. These compounds can act as agonists or antagonists depending on their structural configuration and the specific cellular context.

- PKC Activation : this compound activates PKC, leading to the stimulation of various signaling pathways involved in cell proliferation and differentiation.

- Inhibition of Tumor Promotion : Unlike traditional phorbol esters that promote tumor growth, this compound has been shown to inhibit certain tumor-promoting activities, making it a candidate for therapeutic applications in oncology .

Anti-Cancer Properties

Research indicates that this compound exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells.

- Case Study : A study involving human melanoma cells showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways.

Inflammation Modulation

The compound has also been investigated for its potential to modulate inflammatory responses. By inhibiting PKC-mediated pathways, it may reduce the production of pro-inflammatory cytokines.

- Experimental Evidence : In murine models, pretreatment with this compound significantly reduced edema and inflammatory cell infiltration induced by phorbol esters .

Data Tables

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing 12-deoxyphorbol derivatives like 12-Deoxyphorbol 20-methoxytrityl ether in complex biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMSE) is a gold standard for targeted and non-targeted identification. This technique enables precise differentiation of structurally similar esters, such as 12-deoxyphorbol 20-acetate 13-phenylacetate, by comparing retention times, fragmentation patterns, and exact mass data . Isotopic pattern analysis and tandem MS/MS are critical for distinguishing between epimers or esters with minor structural variations.

Q. How are 12-deoxyphorbol esters typically isolated from natural sources, and what purification challenges arise?

- Methodological Answer : Isolation often involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation using silica gel or reverse-phase columns. Challenges include separating esters with identical molecular weights but differing in ester group positions (e.g., 13-angelate vs. 13-phenylacetate). Preparative HPLC with gradient elution is recommended for resolving these compounds, as demonstrated in studies on Euphorbia resinifera latex .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the biological activity of 12-deoxyphorbol esters, such as varying effects on neurotransmitter release or PKC activation?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example, 12-deoxyphorbol 13-phenylacetate (dPPhen) enhances noradrenaline release, while its 20-acetate derivative (dPPhenA) shows reduced activity, suggesting steric hindrance or altered PKC binding . To resolve discrepancies, use:

- PKC inhibitors (e.g., calphostin C) to confirm C1 domain dependency .

- Molecular docking to compare binding affinities with PKC isoforms or targets like BACE1 (e.g., 12-Deoxyphorbol 20-acetate angelate has a binding affinity of -8.9 kcal/mol) .

Q. How can synthetic routes for 12-deoxyphorbol analogs be optimized to improve yield and stereochemical control?

- Methodological Answer : Photolysis of diazenes provides a high-yield (up to 90%) route to key intermediates. For example, synthesizing prostratin analogs involves photolyzing a 3:2 mixture of C13 epimers, with the desired product dominating post-photolysis . To enhance stereochemical purity, use chiral auxiliaries or asymmetric catalysis during esterification steps.

Q. What molecular mechanisms underlie the upregulation of furin by 12-deoxyphorbol esters like DPPA, and how can this be leveraged therapeutically?

- Methodological Answer : DPPA (12-Deoxyphorbol 13-phenylacetate 20-acetate) increases furin expression via PKC-mediated activation of transcription factor C/EBPβ. Experimental validation includes:

- Luciferase reporter assays to map promoter regions responsive to C/EBPβ.

- siRNA knockdown of PKC isoforms to confirm pathway specificity .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in 12-deoxyphorbol ester activity due to natural source extraction?

- Methodological Answer : Standardize extraction protocols using UHPLC-HRMSE to quantify ester profiles across batches . For synthetic analogs, enforce strict QC criteria (e.g., ≥95% purity via NMR and HPLC) and lot-specific Certificates of Analysis (CoA) .

Critical Research Gaps

- The specific role of the 20-methoxytrityl ether group in modulating PKC isoform selectivity remains unexplored.

- Limited data exist on the pharmacokinetics and toxicity profiles of 12-deoxyphorbol derivatives, necessitating ADMET studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.